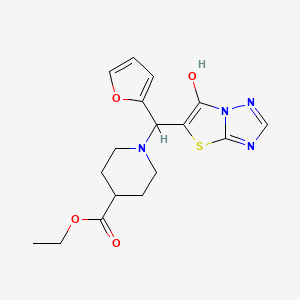

乙酸 1-(呋喃-2-基(6-羟基噻唑-5-基)甲基-哌啶-4-基)酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

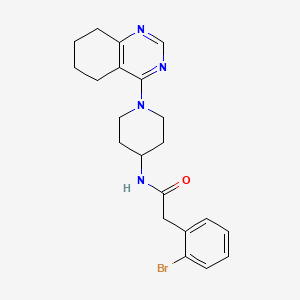

This compound is a novel 1,2,4-triazole derivative . It is available from suppliers for scientific research needs . The molecular formula of the compound is C23H23N5O6S and it has a molecular weight of 497.53 .

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The target 1,2,4-triazole derivatives were designed based on the chemical structures of Letrozole, Anastrozole and 4-triazolylflavans which act as aromatase inhibitors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar 1,2,4-triazole derivatives include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . This method featured high regioselectivity, good functional group tolerance, and a wide substrate scope .Physical And Chemical Properties Analysis

The physical and chemical properties of similar 1,2,4-triazole derivatives have been reported. These compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .科学研究应用

合成和拮抗剂活性

包含所讨论结构元素的化合物,例如呋喃和哌啶衍生物,已被合成并评估其作为 5-HT2 拮抗剂的潜力,这在治疗包括抑郁症和焦虑症在内的各种中枢神经系统疾病中引起关注。例如,4-(苯并[b]呋喃-2-基)哌啶的合成及其在体外的有效 5-HT2 拮抗剂活性突出了这些化合物的治疗潜力 (Watanabe, Yoshiwara, & Kanao, 1993)。

分析和光谱研究

5-(哌啶-1-基-甲基)呋喃-2-羧酸乙酯与 4-氨基水杨酸反应,得到用于评估抗菌活性的络合物,强调了此类衍生物在开发新型抗菌剂中的潜在用途。含呋喃环的有机配体的过渡金属配合物已被制备并表征,显示出对细菌生长的不同抑制活性,这表明它们在抗菌治疗中具有潜在应用 (Patel, 2020)。

抗菌评估

进一步探索利用类似于 1-(呋喃-2-基(6-羟基噻唑并[3,2-b][1,2,4]三唑-5-基)甲基)哌啶-4-羧酸乙酯的结构基序的杂环化合物在抗菌活性方面显示出有希望的结果。例如,已经进行了新型吡啶并[1',2':2,3][1,2,4]三唑并[1,5-c]喹唑啉和噻唑并[3',2':2,3][1,2,4]三唑并[1,5-a]吡啶的合成,并筛选了这些化合物的抗菌特性,表明在开发新型抗菌剂和抗真菌剂中具有潜在应用 (El‐Kazak & Ibrahim, 2013)。

作为抗高血压药的潜力

包含该化合物结构元素的衍生物已被研究其作为抗高血压药的潜力。带有哌啶或哌嗪部分的 1,2,4-三唑并[1,5-α]嘧啶的合成证明了探索这些化合物用于治疗高血压的潜力,其中一些显示出有希望的体外和体内活性 (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999)。

作用机制

安全和危害

未来方向

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, the future direction could be the synthesis and evaluation of more 1,2,4-triazole derivatives for their potential therapeutic applications.

属性

IUPAC Name |

ethyl 1-[furan-2-yl-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-2-24-16(23)11-5-7-20(8-6-11)13(12-4-3-9-25-12)14-15(22)21-17(26-14)18-10-19-21/h3-4,9-11,13,22H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKMOGXGDZCLTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2833119.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2833120.png)

![Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2833125.png)

![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide](/img/structure/B2833126.png)

![Ethyl 5-(4-methylphenyl)-3-[1-(prop-2-yn-1-yl)piperidine-4-amido]thiophene-2-carboxylate](/img/structure/B2833132.png)

![N-(4-Amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride](/img/structure/B2833141.png)

![tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2833142.png)